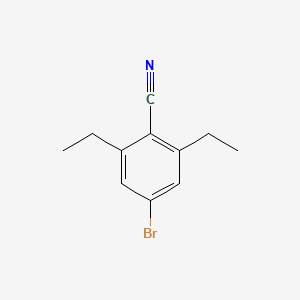

4-Bromo-2,6-diethylbenzonitrile

Vue d'ensemble

Description

4-Bromo-2,6-diethylbenzonitrile is a chemical compound with the CAS Number: 1200131-07-2 . It has a molecular weight of 238.13 and its IUPAC name is this compound .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H12BrN . The InChI code for this compound is 1S/C11H12BrN/c1-3-8-5-10 (12)6-9 (4-2)11 (8)7-13/h5-6H,3-4H2,1-2H3 .Physical and Chemical Properties Analysis

This compound is a solid or viscous liquid at room temperature . It should be stored in a dry environment .Applications De Recherche Scientifique

Synthesis and Physical Properties

Synthesis Techniques

Research has focused on developing efficient synthesis techniques for bromobenzonitriles, which are valuable intermediates in the production of various biologically active compounds. For example, a rapid synthetic method for bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate in many biologically active compounds such as febuxostat, was established, demonstrating the synthetic versatility of bromobenzonitriles (Wang et al., 2016).

Physical Properties and Applications

Studies on the bending properties of halobenzonitrile crystals, including 4-bromobenzonitrile, have revealed unique physical properties such as plastic bending and flexibility, which could have implications for material science applications (Alimi et al., 2018).

Environmental and Health Impact Studies

- Exposure and Toxicity: Investigations into the environmental and health impacts of bromobenzonitriles, such as bromoxynil, have been conducted to understand their behavior in ecosystems and potential effects on human health. For instance, a study on bromoxynil exposure among rural residents highlighted the need for further research into its persistence in the body and potential health implications (Semchuk et al., 2004).

Chemical Reactions and Mechanisms

- Reaction Mechanisms: Research has also delved into the chemical reactivity of bromobenzonitriles, exploring their participation in various chemical reactions. For example, studies have examined the oxidative ammonolysis of bromo-substituted compounds, shedding light on the formation of by-products and reaction kinetics, which is crucial for optimizing industrial synthesis processes (Bagirzade, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-2,6-diethylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-3-8-5-10(12)6-9(4-2)11(8)7-13/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMOUWSOUQOSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1C#N)CC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6416110.png)

![2-Ethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416114.png)

![3,5-Dibromo-1-{[4-chloro-3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6416118.png)

![2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416132.png)

amine hydrochloride](/img/structure/B6416135.png)

![4-Bromo-2-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416155.png)

amine hydrochloride](/img/structure/B6416162.png)

![2-Ethoxy-6-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6416172.png)